An In-depth Technical Guide to 3-Chloro-5-methylpyrazine-2-carbonitrile
An In-depth Technical Guide to 3-Chloro-5-methylpyrazine-2-carbonitrile
A Note to the Reader: Initial searches for "5-Chloro-3-methylpyrazine-2-carbonitrile" did not yield a specific CAS number or substantial technical data. However, the isomeric compound, 3-Chloro-5-methylpyrazine-2-carbonitrile (CAS No. 181284-14-0) , is a well-documented and commercially available chemical intermediate. This guide will provide a comprehensive overview of this specific isomer, assuming it to be the compound of interest for researchers, scientists, and drug development professionals.
Introduction: The Versatile Pyrazine Core
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are of significant interest in the fields of medicinal chemistry, agrochemicals, and flavor and fragrance industries.[1] The pyrazine ring system is a key structural motif in numerous biologically active molecules and approved pharmaceutical agents.[1] The strategic placement of various functional groups on the pyrazine core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 3-Chloro-5-methylpyrazine-2-carbonitrile is a prime example of a highly functionalized pyrazine building block, offering multiple reaction sites for the synthesis of more complex molecules.[1] Its utility as a key intermediate stems from the presence of a reactive chloro group, a nitrile moiety, and a methyl group, each of which can be targeted in subsequent synthetic transformations.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a compound, along with its safety profile, is paramount for its effective and safe use in a laboratory setting.
| Property | Value |
| CAS Number | 181284-14-0[2] |
| Molecular Formula | C₆H₄ClN₃[2] |
| Molecular Weight | 153.57 g/mol [2] |
| Boiling Point (Predicted) | 287.4 ± 35.0 °C[1] |
| Density (Predicted) | 1.35 ± 0.1 g/cm³[1] |
| Storage Conditions | Room temperature, under inert atmosphere[1] |
Safety Information:
3-Chloro-5-methylpyrazine-2-carbonitrile is classified as an irritant.[3] The following hazard and precautionary statements are associated with this compound:
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and should work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
Synthesis and Mechanistic Considerations
A plausible synthetic approach could start from 5-methylpyrazine-2-carboxamide. The conversion of the amide to the nitrile can be achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The chlorination of the pyrazine ring can be a more complex step, potentially involving electrophilic chlorination. The reaction conditions, including the choice of chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂)), solvent, and temperature, would need to be carefully optimized to achieve the desired regioselectivity and yield.
Illustrative Synthetic Workflow:
Caption: A potential synthetic pathway to 3-Chloro-5-methylpyrazine-2-carbonitrile.
The mechanism of electrophilic chlorination on the pyrazine ring would involve the attack of a chloronium ion (or a polarized chlorine source) on the electron-rich pyrazine ring. The position of chlorination would be directed by the existing substituents. The electron-withdrawing nitrile group would deactivate the ring towards electrophilic attack, while the methyl group would be weakly activating.
Reactivity and Applications in Drug Discovery
The synthetic utility of 3-Chloro-5-methylpyrazine-2-carbonitrile lies in the differential reactivity of its functional groups. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide range of substituents, including amines, alcohols, and thiols. This reactivity is central to its role as a key intermediate in the synthesis of pharmaceutical agents.[1]
For instance, the reaction of a related compound, 3-chloropyrazine-2-carboxamide, with various benzylamines leads to the formation of 3-benzylaminopyrazine-2-carboxamides, some of which have shown promising in vitro activity against Mycobacterium tuberculosis.[7] This suggests that the chloro group in 3-Chloro-5-methylpyrazine-2-carbonitrile can be readily displaced by amine nucleophiles to build more complex molecular scaffolds.
The nitrile group can also be a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to an amine. These transformations further expand the range of possible derivatives that can be synthesized from this intermediate.
Workflow for Derivatization:
Caption: Key reaction pathways for the derivatization of 3-Chloro-5-methylpyrazine-2-carbonitrile.
Analytical Characterization
The structural confirmation and purity assessment of 3-Chloro-5-methylpyrazine-2-carbonitrile are typically performed using a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons and a singlet for the aromatic proton on the pyrazine ring. The exact chemical shifts would depend on the solvent used.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the six carbon atoms in the molecule, including the carbon of the nitrile group, the carbon of the methyl group, and the four carbons of the pyrazine ring. The chemical shifts would be influenced by the electronegativity of the chlorine and nitrogen atoms.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would involve the loss of chlorine, the nitrile group, and other small neutral molecules.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band corresponding to the nitrile (C≡N) stretching vibration, typically in the region of 2220-2260 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the aromatic and methyl groups, and C=N and C=C stretching vibrations of the pyrazine ring.
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for monitoring the progress of reactions in which it is used as a starting material or intermediate.
Conclusion
3-Chloro-5-methylpyrazine-2-carbonitrile is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds, particularly in the fields of drug discovery and agrochemicals. Its multiple functional groups provide a rich platform for chemical modification, enabling the creation of diverse molecular libraries for biological screening. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective utilization in research and development.
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